MPT0L145
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MPT0L145 is a first-in-class PIK3C3/FGFR inhibitor.
Wissenschaftliche Forschungsanwendungen
Dual Inhibition of PIK3C3 and FGFR in Bladder Cancer Treatment
MPT0L145 has been identified as a dual inhibitor of PIK3C3 and FGFR, showing significant anti-bladder cancer activity. It promotes autophagy-dependent cell death in bladder cancer cells. This compound increases incomplete autophagy and phase-lucent vacuoles, leading to enlarged and alkalinized late-endosomes. Its ability to inhibit PIK3C3 and induce mitochondrial dysfunction, ROS production, and DNA damage contributes to its anticancer activity. Additionally, this compound overcomes cisplatin resistance in bladder cancer cells, suggesting its potential as a novel therapeutic agent (Chen et al., 2017).
FGFR Inhibition and Antitumor Activity in Bladder Cancer
This compound, as a novel FGFR inhibitor, exhibits potent antitumor activity in bladder cancer cells, especially in those expressing FGFR3-TACC3 fusion proteins. It reduces the phosphorylation of FGFR1, FGFR3, and their downstream proteins, leading to G0/G1 cell cycle arrest and decreased cyclin E levels. This compound induces autophagy, contributing to FGFR inhibitor-related cell death. It demonstrates comparable antitumor activity to cisplatin with better safety in xenograft models, making it a promising therapeutic option for bladder cancers (Chen et al., 2016).
Autophagy Inhibition in Glioblastoma Multiforme Treatment
This compound, combined with abemaciclib, has been explored as a new therapeutic strategy for treating glioblastoma multiforme (GBM). This compound blocks autophagy activation and induces ROS and DNA damage in GBM cancer cells. It shows a comparable penetration ability to temozolomide in blood-brain barrier permeability assays. The combination of this compound with abemaciclib significantly reduces cell proliferation and increases ROS production, suggesting a potential therapeutic strategy for GBM treatment (Hsieh et al., 2021).
Synergistic Interaction with Other Agents in Cancer Treatment
This compound enhances the anticancer effects of other agents such as gefitinib and gemcitabine in cancer cells without FGFR activation. It sensitizes cancer cells to these agents by increasing incomplete autophagy and impairing PIK3C3 function. The combination of this compound with these agents disrupts survival pathways and increases vacuolization and ROS production in cancer cells, presenting a rationale for combination strategies in cancer therapy (Chen et al., 2019).
Eigenschaften
CAS-Nummer |
2070837-24-8 |
---|---|
Molekularformel |
C25H29Cl3N8O3 |
Molekulargewicht |
595.91 |
IUPAC-Name |
1-(4-((4-(4-Ethylpiperazin-1-yl)phenyl)amino)-1,3,5-triazin-2-yl)-1-methyl-3-(2,4,6-trichloro-3,5-dimethoxyphenyl)urea |
InChI |
InChI=1S/C25H29Cl3N8O3/c1-5-35-10-12-36(13-11-35)16-8-6-15(7-9-16)31-23-29-14-30-24(33-23)34(2)25(37)32-20-17(26)21(38-3)19(28)22(39-4)18(20)27/h6-9,14H,5,10-13H2,1-4H3,(H,32,37)(H,29,30,31,33) |
InChI-Schlüssel |
XXXJOFNWFFKBRC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=C(Cl)C(OC)=C(Cl)C(OC)=C1Cl)N(C2=NC(NC3=CC=C(N4CCN(CC)CC4)C=C3)=NC=N2)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MPT0L145; MPT0L-145; MPT0L 145 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.